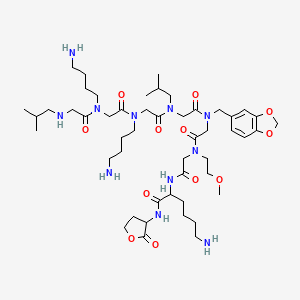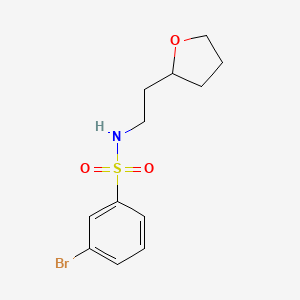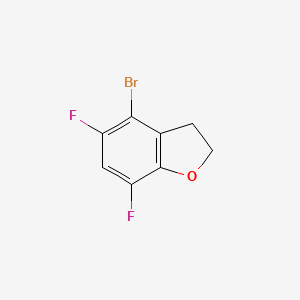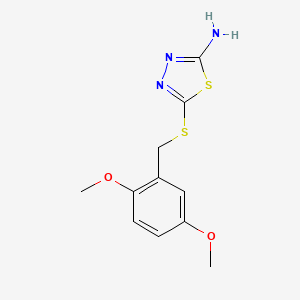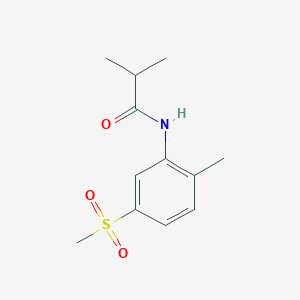
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-(methylsulfonyl)aniline and isobutyryl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity, involving steps such as recrystallization and purification using chromatographic techniques.
Chemical Reactions Analysis
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide can be compared with similar compounds such as:
n-(2-Methyl-5-(methylsulfonyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of an isobutyramide group.
n-(2-Methyl-5-(methylsulfonyl)phenyl)propionamide: This compound has a propionamide group, making it slightly different in terms of chemical properties and reactivity.
n-(2-Methyl-5-(methylsulfonyl)phenyl)butyramide: This compound has a butyramide group, which affects its solubility and biological activity.
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-5-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)12(14)13-11-7-10(17(4,15)16)6-5-9(11)3/h5-8H,1-4H3,(H,13,14) |
InChI Key |
KSTPAFDTWGTGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
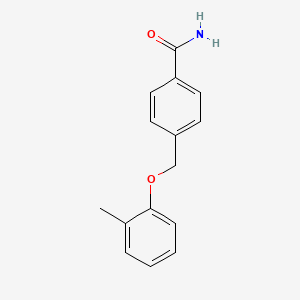
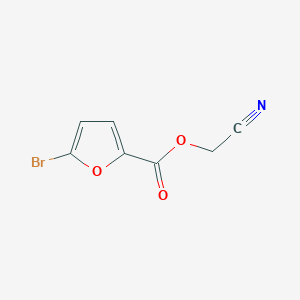
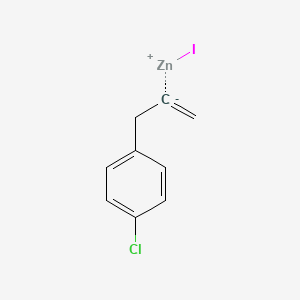
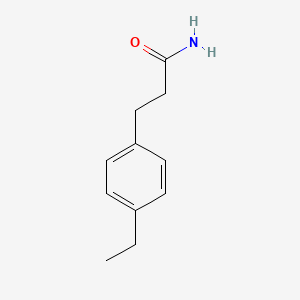
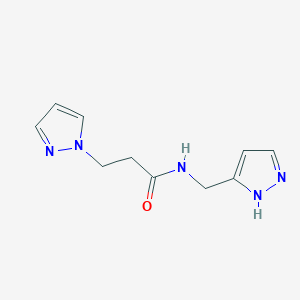
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
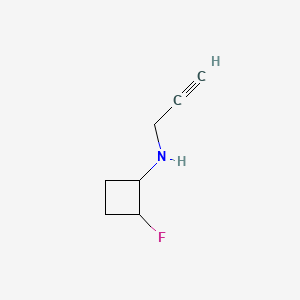
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)

